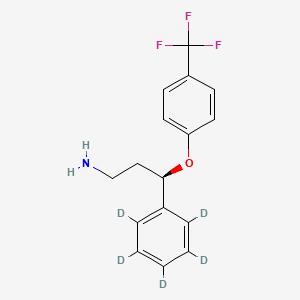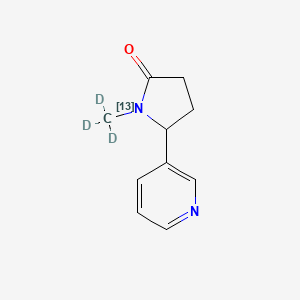
L-(-)-Epinephrine-d3
描述
L-(-)-Epinephrine-d3, also known as deuterated epinephrine, is a synthetic derivative of the naturally occurring hormone and neurotransmitter epinephrine. This compound is labeled with deuterium, a stable isotope of hydrogen, which makes it useful in various scientific studies, particularly in the fields of pharmacokinetics and metabolic research. The deuterium labeling allows for the tracking and analysis of the compound’s behavior in biological systems without altering its chemical properties significantly.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of L-(-)-Epinephrine-d3 typically involves the incorporation of deuterium into the epinephrine molecule. One common method is the catalytic hydrogenation of a precursor molecule in the presence of deuterium gas. This process replaces the hydrogen atoms with deuterium atoms, resulting in the deuterated compound. The reaction conditions often include the use of a palladium or platinum catalyst under controlled temperature and pressure to ensure efficient deuterium incorporation.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve high yields and purity. The production is carried out in specialized facilities equipped with reactors designed for handling deuterium gas and ensuring the safety and efficiency of the synthesis process.
化学反应分析
Types of Reactions: L-(-)-Epinephrine-d3 undergoes various chemical reactions similar to its non-deuterated counterpart. These reactions include:
Oxidation: this compound can be oxidized to form adrenochrome and other oxidation products. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced to form dihydroxyphenylglycol using reducing agents such as sodium borohydride.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups. For example, halogenation can occur in the presence of halogenating agents like bromine or chlorine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an aqueous or alcoholic solution.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Adrenochrome and other quinone derivatives.
Reduction: Dihydroxyphenylglycol.
Substitution: Halogenated epinephrine derivatives.
科学研究应用
L-(-)-Epinephrine-d3 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies to understand the behavior of epinephrine in various chemical environments.
Biology: Employed in metabolic studies to track the distribution and metabolism of epinephrine in biological systems.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of epinephrine in the human body. This helps in understanding the drug’s behavior and optimizing its therapeutic use.
Industry: Applied in the development of new pharmaceuticals and in quality control processes to ensure the consistency and purity of epinephrine-containing products.
作用机制
L-(-)-Epinephrine-d3 exerts its effects by binding to adrenergic receptors, which are G protein-coupled receptors located on the surface of various cells. The binding of this compound to these receptors activates intracellular signaling pathways, leading to physiological responses such as increased heart rate, vasoconstriction, and bronchodilation. The deuterium labeling does not significantly alter the compound’s interaction with these receptors, allowing it to mimic the actions of natural epinephrine.
相似化合物的比较
L-(-)-Epinephrine: The non-deuterated form of the compound, which has similar pharmacological properties but lacks the deuterium labeling.
Norepinephrine: Another naturally occurring catecholamine with similar physiological effects but differing in its receptor affinity and metabolic pathways.
Isoproterenol: A synthetic catecholamine with a similar structure but different receptor selectivity, primarily used as a bronchodilator and cardiac stimulant.
Uniqueness: L-(-)-Epinephrine-d3 is unique due to its deuterium labeling, which allows for detailed tracking and analysis in scientific studies without significantly altering its chemical and pharmacological properties. This makes it a valuable tool in research applications where precise measurement and monitoring of epinephrine’s behavior are required.
属性
IUPAC Name |
4-[(1R)-1-hydroxy-2-(trideuteriomethylamino)ethyl]benzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-10-5-9(13)6-2-3-7(11)8(12)4-6/h2-4,9-13H,5H2,1H3/t9-/m0/s1/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCTWMZQNUQWSLP-XYFUXNRQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C1=CC(=C(C=C1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NC[C@@H](C1=CC(=C(C=C1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60678683 | |
| Record name | 4-{(1R)-1-Hydroxy-2-[(~2~H_3_)methylamino]ethyl}benzene-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60678683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217733-17-9 | |
| Record name | 4-{(1R)-1-Hydroxy-2-[(~2~H_3_)methylamino]ethyl}benzene-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60678683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: L-(-)-Epinephrine-d3 is a deuterated form of L-Epinephrine, serving as an internal standard in this analytical method []. Internal standards are crucial for accurate quantification in LC-MS/MS as they account for variations during sample preparation and analysis. By using a stable isotope-labeled version, the internal standard behaves almost identically to the target analyte (L-Epinephrine) during the analysis but can be differentiated in the mass spectrometer due to its mass difference. This allows for more precise and reliable measurements of L-Epinephrine levels in plasma samples.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![5-Chloro-N-[[(5S)-4-hydroxy-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide](/img/structure/B565255.png)




